2-Fluoro-4-nitroanisole
Overview
Description
2-Fluoro-4-nitroanisole is a 2-halo-4-nitroanisole . It is a white to light yellow crystalline powder . It has been used as an alternative biochemical photoprobe for proteins .
Molecular Structure Analysis
The molecular formula of this compound is C7H6FNO3 . It has a molecular weight of 171.13 .Chemical Reactions Analysis
This compound’s photoreaction with the nucleophiles hydroxide ion and pyridine has been investigated . The mechanism of its photoreaction with n-hexylamine has also been studied .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 277.2±20.0 °C at 760 mmHg, and a flash point of 121.4±21.8 °C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 129.5±3.0 cm3 .Scientific Research Applications
Biochemical Photoprobes
2-Fluoro-4-nitroanisole has been studied for its potential use in biochemical photoprobes. Research by Pleixats et al. (1989) explored the nucleophilic photosubstitutions of this compound with various amines, suggesting its usefulness as a biochemical photoprobe, particularly due to the thermal stability of the photochemical substrate and the quantum yield values obtained from photoreactions (Pleixats et al., 1989). Further research by the same authors in 1990 detailed the photoreaction of this compound with n-hexylamine, providing evidence for different triplet excited states in the dual mechanistic pathway of this reaction (Pleixats & Marquet, 1990).
Interaction with Proteins
Marquet et al. (1993) conducted studies on the photoreactions of this compound with bovine pancreatic ribonuclease A and model nucleophiles. The findings indicated that 2-fluoro-4-nitrophenyl ethers could be promising biochemical photoprobes, especially for proteins containing good nucleophiles (Marquet et al., 1993).
Synthesis and Chemical Reactivity
Zhang Zhi-de (2011) focused on the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene, which involvesthe methoxylation and demethylation of this compound, highlighting its role in synthetic chemistry processes (Zhang Zhi-de, 2011).
Photoreactivity and Mechanistic Studies
Wubbels et al. (2008) investigated the photoreactions of this compound with various nucleophiles. Their research provided insights into the mechanistic aspects of these reactions, particularly the photoreactivity under different conditions, contributing to a deeper understanding of the chemical properties of this compound (Wubbels et al., 2008).
Complex Formation Studies
Research by Devoto et al. (1982) involved the formation of complexes with this compound, indicating its potential application in coordination chemistry. This study elaborates on the formation of new complexes and their spectral and magnetic properties (Devoto et al., 1982).
Application in Fluorination Processes
Fedorov et al. (2015) discussed the fluorination of aromatic compounds using this compound, highlighting its relevance in synthetic chemistry, particularly in the context of introducing fluorine into aromatic systems (Fedorov et al., 2015).
Solvent Characterization
Mancini et al. (1999) used this compound as a chemical probe in the study of solvent mixtures, thereby demonstrating its application in understanding solvent effects on chemical reactions and processes (Mancini et al., 1999).
Safety and Hazards
2-Fluoro-4-nitroanisole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical .
Mechanism of Action
Target of Action
It has been used as an alternative biochemical photoprobe for proteins , suggesting that it may interact with various proteins within a biological system.
Mode of Action
2-Fluoro-4-nitroanisole is a 2-halo-4-nitroanisole, and its photoreaction with nucleophiles such as the hydroxide ion and pyridine has been investigated . Additionally, the mechanism of its photoreaction with n-hexylamine has also been studied . These reactions likely involve the transfer of the fluorine atom to the nucleophile, resulting in the formation of a new bond.
Biochemical Pathways
Given its reactivity with nucleophiles, it may be involved in various biochemical reactions, particularly those involving proteins, as it has been used as a photoprobe for proteins .
Result of Action
Its use as a photoprobe suggests it may be involved in the study of protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its photoreactivity suggests that light exposure could influence its activity . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-nitroanisole has been studied for its photoreaction with nucleophiles such as hydroxide ion and pyridine . The mechanism of its photoreaction with n-hexylamine has also been investigated . These interactions suggest that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Given its use as a biochemical photoprobe for proteins , it may influence cell function by interacting with various proteins within the cell
Molecular Mechanism
Its photoreaction with nucleophiles suggests that it may interact with biomolecules through binding interactions
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVTXUXZUPGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278852 | |
Record name | 2-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-93-6 | |
Record name | 2-Fluoro-1-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 455-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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